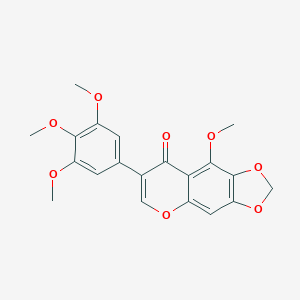

Hederasaponin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La hederasaponin B tiene varias aplicaciones de investigación científica:

Actividad antiviral: La this compound ha mostrado una actividad antiviral significativa contra los subgenotipos C3 y C4a del enterovirus 71 al reducir la formación de un efecto citopático visible.

Propiedades antioxidantes: Presenta propiedades antioxidantes, que pueden ser beneficiosas para reducir el estrés oxidativo en los sistemas biológicos.

Propiedades tensioactivas: Debido a su actividad superficial, la this compound se puede utilizar como un tensioactivo natural en diversas aplicaciones industriales.

Mecanismo De Acción

La hederasaponin B ejerce sus efectos antivirales inhibiendo la síntesis de la proteína de la cápside viral, lo que reduce la formación de un efecto citopático visible . También reduce la expresión de la proteína de la cápside estructural viral VP2 . Los objetivos moleculares y las vías implicadas incluyen la maquinaria de replicación viral y las vías de las células huésped que facilitan la entrada y replicación viral.

Análisis Bioquímico

Biochemical Properties

Hederasaponin B interacts with various biomolecules, contributing to its diverse biochemical properties. It has been found to have a lower critical micelle concentration (cmc) value compared to similar compounds, indicating its hydrophilic nature . This property allows this compound to form colloidal solutions in an aqueous environment, which is a key characteristic of saponins .

Cellular Effects

This compound has been shown to exhibit significant antiviral activity against Enterovirus 71 subgenotypes C3 and C4a by reducing the formation of a visible cytopathic effect (CPE) . This suggests that this compound can influence cell function and impact cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of viral capsid protein synthesis . This is evidenced by the observed reduction in the expression of the viral VP2 protein when cells are treated with this compound .

Temporal Effects in Laboratory Settings

Its significant antiviral activity against various subgenotypes of Enterovirus 71 suggests that it may have long-term effects on cellular function .

Metabolic Pathways

It has been suggested that deglycosylation is a main metabolic pathway for this compound .

Métodos De Preparación

La hederasaponin B se puede extraer de las hojas de Hedera helix utilizando un método novedoso y rentable que implica sonicación en metanol al 90% . El proceso de extracción implica la sonicación de hojas secas y pulverizadas en metanol al 90% durante 15 minutos, repetido cuatro veces . El extracto se purifica posteriormente mediante cromatografía en columna de fase inversa .

Análisis De Reacciones Químicas

La hederasaponin B se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

La hederasaponin B es estructuralmente similar a otras saponinas triterpénicas como la hederacoside C y la alfa-hederina .

Hederacoside C: Difiere de la this compound por la presencia de un grupo hidroxilo en el carbono 23 del aglicón.

Alfa-Hederina: Más lipófila en comparación con la this compound y tiene un mayor valor de tensión superficial.

Estas diferencias estructurales contribuyen a variaciones en sus propiedades fisicoquímicas y actividades biológicas.

Propiedades

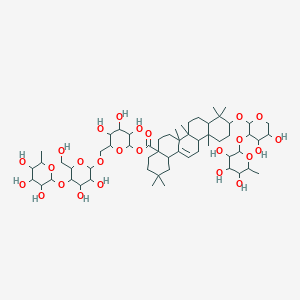

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLBOBPSCMMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36284-77-2 |

Source

|

| Record name | Eleutheroside M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

ANone: While the exact mechanism of action of Hederasaponin B is still under investigation, several studies suggest potential targets and downstream effects:

ANone: this compound is an oleanane-type triterpenoid saponin. Its structural characteristics are:

- Spectroscopic Data: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as mass spectrometry. [] Detailed spectral data can be found in the respective research publications. [, ]

ANone: While specific studies on the material compatibility of this compound are limited, its presence in various plant extracts suggests compatibility with natural matrices.

ANone: Based on the available research, this compound is not primarily known for possessing catalytic properties. Its biological activities have been the primary focus of research.

A: Yes, computational methods have been employed. A study utilized molecular docking to predict the binding interactions of this compound with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] The study identified this compound as a potential COX-2 inhibitor and suggested that the presence of more sugar groups at the C-28 position of the molecule might enhance its binding affinity to COX-2. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

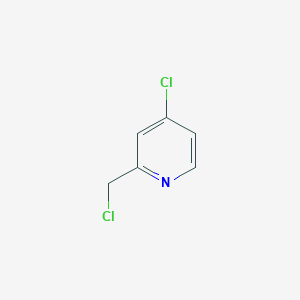

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)